molecular formula C11H10N2OS2 B1234920 N-[(E)-1-thiophen-2-ylethylideneamino]thiophene-2-carboxamide

N-[(E)-1-thiophen-2-ylethylideneamino]thiophene-2-carboxamide

Cat. No. B1234920
M. Wt: 250.3 g/mol
InChI Key: NZECVLMIUBMJSK-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-thiophen-2-ylethylideneamino)-2-thiophenecarboxamide is a member of thiophenes and an aromatic amide.

Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Antimicrobial Properties : A study by Cakmak et al. (2022) explored the antimicrobial activity of a compound structurally similar to N-[(E)-1-thiophen-2-ylethylideneamino]thiophene-2-carboxamide. They synthesized N-(thiophen-2-ylmethyl)thiophene-2-carboxamide and tested its effectiveness against various microorganisms, finding significant antibacterial activity (Cakmak et al., 2022).

Fluorescence and Spectral Studies

  • Spectral Linearity and Synthesis : Thirunarayanan & Sekar (2013) conducted a study focusing on the synthesis of (E)-2-(substituted benzylideneamino)-N-(3-chloro-4-fluorophenyl)-hexahydro-2H-cyclopenta[b]thiophene-3-carboxamide derivatives. They analyzed spectral data, including infrared and NMR chemical shifts, to understand the effects of substituents on spectral group absorptions (Thirunarayanan & Sekar, 2013).

Antibacterial and Antifungal Activities

  • Green Synthesis and Antimicrobial Activity : A study by Sowmya et al. (2018) focused on the synthesis of N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides and their potential antibacterial and antifungal properties. They reported significant antibacterial activity against certain strains, highlighting the compound's potential in this area (Sowmya et al., 2018).

Cancer Research

  • Synthesis and Anticancer Activity : Gulipalli et al. (2019) synthesized a series of thiophene-2-carboxamide derivatives and evaluated their cytotoxic activity against various cancer cell lines. They found that one of the derivatives exhibited potent inhibitory activity, indicating potential applications in cancer treatment (Gulipalli et al., 2019).

Miscellaneous Applications

  • Diverse Biological Effects : N-Glycosyl-thiophene-2-carboxamides were studied by Rawe et al. (2006), where they synthesized a range of these compounds and assessed their effects on cell growth. They observed significant inhibitory effects, suggesting potential applications in biological research (Rawe et al., 2006).

properties

Molecular Formula

C11H10N2OS2

Molecular Weight

250.3 g/mol

IUPAC Name

N-[(E)-1-thiophen-2-ylethylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C11H10N2OS2/c1-8(9-4-2-6-15-9)12-13-11(14)10-5-3-7-16-10/h2-7H,1H3,(H,13,14)/b12-8+

InChI Key

NZECVLMIUBMJSK-XYOKQWHBSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CS1)/C2=CC=CS2

SMILES

CC(=NNC(=O)C1=CC=CS1)C2=CC=CS2

Canonical SMILES

CC(=NNC(=O)C1=CC=CS1)C2=CC=CS2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-1-thiophen-2-ylethylideneamino]thiophene-2-carboxamide

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